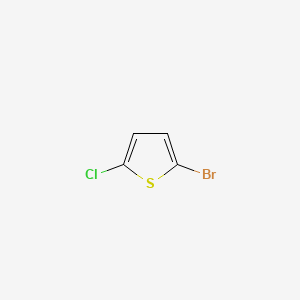

2-Bromo-5-chlorothiophene

Description

The exact mass of the compound 2-Bromo-5-chlorothiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-5-chlorothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-chlorothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-chlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClS/c5-3-1-2-4(6)7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFAJPWYXLYGUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182887 | |

| Record name | 2-Bromo-5-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow or pink-orange liquid; [Acros Organics MSDS] | |

| Record name | 2-Bromo-5-chlorothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2873-18-9 | |

| Record name | 2-Bromo-5-chlorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2873-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-chlorothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-5-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-chlorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-5-CHLOROTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47FH8PL6YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chlorothiophene is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique electronic properties and reactivity make it a valuable precursor for the development of novel pharmaceuticals, agrochemicals, and advanced materials, including conductive polymers and organic electronics.[1][2] This technical guide provides a comprehensive overview of the physical properties of 2-Bromo-5-chlorothiophene, detailed experimental protocols for their determination, and an analysis of its spectral characteristics and reactivity.

Physical Properties

The physical characteristics of 2-Bromo-5-chlorothiophene are crucial for its handling, storage, and application in various chemical reactions. A summary of its key physical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₂BrClS | [3][4][5][6] |

| Molecular Weight | 197.48 g/mol | [3][4][5][7] |

| Appearance | Colorless to pale yellow or light brown liquid | [1][2] |

| Density | 1.803 g/mL at 25 °C | [3][8][9] |

| Boiling Point | 69-70 °C at 18 mmHg | [3][8][9][10] |

| Melting Point | -20 °C | [8][10] |

| Refractive Index (n20/D) | 1.596 | [3][10] |

| Solubility | Soluble in organic solvents such as dichloromethane and ether; limited solubility in water. | [1] |

| Flash Point | 85 °C (closed cup) | [3] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of 2-Bromo-5-chlorothiophene.

Determination of Boiling Point

The boiling point of 2-Bromo-5-chlorothiophene is determined at reduced pressure using a short-path distillation apparatus.

Materials:

-

Short-path distillation apparatus

-

Round-bottom flask

-

Heating mantle with a stirrer

-

Thermometer

-

Vacuum pump

-

Manometer

-

2-Bromo-5-chlorothiophene sample

Procedure:

-

Assemble the short-path distillation apparatus, ensuring all joints are properly sealed.

-

Place a sample of 2-Bromo-5-chlorothiophene into the round-bottom flask along with a magnetic stir bar.

-

Position the thermometer such that the bulb is just below the side arm leading to the condenser.

-

Connect the apparatus to a vacuum pump and a manometer.

-

Begin stirring and gradually heat the sample using the heating mantle.

-

Reduce the pressure to 18 mmHg.

-

Record the temperature at which the liquid boils and a steady stream of condensate is observed on the condenser. This temperature is the boiling point.

Determination of Density

The density of 2-Bromo-5-chlorothiophene is determined using a pycnometer at a constant temperature of 25 °C.

Materials:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Constant temperature water bath (25 °C)

-

2-Bromo-5-chlorothiophene sample

-

Distilled water

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty pycnometer on an analytical balance.

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath at 25 °C for 30 minutes to reach thermal equilibrium.

-

Remove the pycnometer, wipe it dry, and weigh it.

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with the 2-Bromo-5-chlorothiophene sample and repeat step 3.

-

Remove the pycnometer, wipe it dry, and weigh it.

-

Calculate the density using the following formula: Density = (mass of sample) / (mass of water) * density of water at 25 °C

Determination of Refractive Index

The refractive index of 2-Bromo-5-chlorothiophene is measured using an Abbe refractometer at 20 °C with a sodium D-line light source (589 nm).

Materials:

-

Abbe refractometer

-

Constant temperature water bath (20 °C)

-

Sodium D-line light source

-

2-Bromo-5-chlorothiophene sample

-

Dropper

Procedure:

-

Calibrate the Abbe refractometer using a standard sample with a known refractive index.

-

Circulate water from the constant temperature bath at 20 °C through the refractometer prisms.

-

Place a few drops of the 2-Bromo-5-chlorothiophene sample onto the surface of the prism.

-

Close the prism and allow a few minutes for the sample to reach thermal equilibrium.

-

Adjust the light source and the refractometer's optics to bring the dividing line between the light and dark fields into sharp focus.

-

Align the dividing line with the crosshairs in the eyepiece.

-

Read the refractive index value from the instrument's scale.

Spectral Properties and Analysis

Spectroscopic data is essential for the structural elucidation and purity assessment of 2-Bromo-5-chlorothiophene.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Bromo-5-chlorothiophene in CDCl₃ typically shows two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The chemical shifts are approximately δ 6.83 and δ 6.67 ppm. The coupling constant between these two protons is a characteristic feature.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for 2-Bromo-5-chlorothiophene are expected for C-H stretching of the aromatic ring, C=C stretching of the thiophene ring, and C-Br and C-Cl stretching vibrations.

Mass Spectrometry

The mass spectrum of 2-Bromo-5-chlorothiophene shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is influenced by the presence of bromine and chlorine isotopes, leading to characteristic isotopic clusters for the molecular ion and fragment ions.

Reactivity and Synthetic Applications

2-Bromo-5-chlorothiophene is a key intermediate in the synthesis of a wide range of organic compounds, primarily through cross-coupling reactions.

Suzuki Cross-Coupling Reaction

The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds. 2-Bromo-5-chlorothiophene can be selectively coupled with various boronic acids at the more reactive 2-position (bearing the bromine atom) to synthesize 2-aryl-5-chlorothiophenes.

Experimental Workflow for Suzuki Cross-Coupling

Caption: Experimental workflow for the Suzuki cross-coupling reaction.

Logical Relationship in Suzuki Coupling

Caption: Logical relationships in the Suzuki cross-coupling reaction.

References

- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-BROMO-5-CHLOROTHIOPHENE(2873-18-9) 1H NMR [m.chemicalbook.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 5-Bromo-2-chlorothiophene [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 2-Bromo-5-chlorothiophene (CAS: 2873-18-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chlorothiophene is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis.[1] Its thiophene core, substituted with both bromine and chlorine, offers differential reactivity, making it a valuable precursor for the synthesis of complex organic molecules.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, key reactions, and applications, with a focus on its role in drug discovery and materials science.

Physicochemical and Safety Data

2-Bromo-5-chlorothiophene is a light yellow to brown clear liquid at room temperature.[2] Its key physical and chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of 2-Bromo-5-chlorothiophene

| Property | Value | Reference(s) |

| CAS Number | 2873-18-9 | [2][3][4][5] |

| Molecular Formula | C₄H₂BrClS | [2][3][4][5] |

| Molecular Weight | 197.48 g/mol | [3][6] |

| Appearance | Light yellow to brown clear liquid | [2] |

| Boiling Point | 69-70 °C at 18 mmHg | [3][7] |

| Density | 1.803 g/mL at 25 °C | [3][8] |

| Refractive Index (n20/D) | 1.596 | [3][8] |

| Flash Point | 85 °C (185 °F) - closed cup | [3] |

| Solubility | Soluble in organic solvents like dichloromethane and ether; limited solubility in water. | [1] |

| SMILES String | Clc1ccc(Br)s1 | [3] |

| InChI Key | ZFAJPWYXLYGUJU-UHFFFAOYSA-N | [3] |

Safety Information

2-Bromo-5-chlorothiophene is a combustible liquid and should be handled with appropriate safety precautions.[3][9] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6][9] Personal protective equipment, including eye shields and gloves, should be worn when handling this compound.[3]

Table 2: GHS Hazard Information for 2-Bromo-5-chlorothiophene

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |

| Combustible Liquid (Category 4) | H227: Combustible liquid |

Synthesis and Reactions

Synthesis of 2-Bromo-5-chlorothiophene

A common route for the synthesis of 2-bromo-5-chlorothiophene involves the bromination of 2-chlorothiophene. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of 2-Bromo-5-chlorothiophene

Materials:

-

2-chlorothiophene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chlorothiophene (1 equivalent) in an appropriate solvent such as carbon tetrachloride or acetonitrile.

-

Add N-bromosuccinimide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by washing with a 5% sodium bicarbonate solution, followed by extraction with a suitable organic solvent (e.g., dichloromethane).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the final product. Further purification can be achieved by vacuum distillation.

Key Reactions

The differential reactivity of the C-Br and C-Cl bonds in 2-bromo-5-chlorothiophene makes it an excellent substrate for selective cross-coupling reactions, such as the Suzuki and Stille reactions. The C-Br bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond.

3.2.1. Suzuki Cross-Coupling Reaction

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.

Experimental Protocol: Synthesis of 2-Aryl-5-chlorothiophenes via Suzuki Coupling

Materials:

-

2-Bromo-5-chlorothiophene

-

Arylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (2 equivalents)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas for inert atmosphere

-

Schlenk flask or similar reaction vessel

Procedure:

-

To a Schlenk flask, add 2-bromo-5-chlorothiophene (1 equivalent), the arylboronic acid (1.1 equivalents), potassium phosphate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).

-

Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.

3.2.2. Stille Cross-Coupling Reaction

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide.

Experimental Protocol: Stille Coupling of 2-Bromo-5-chlorothiophene

Materials:

-

2-Bromo-5-chlorothiophene

-

Organostannane reagent (e.g., tributyl(aryl)tin) (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃)

-

Anhydrous toluene or THF

-

Nitrogen or Argon gas for inert atmosphere

-

Schlenk flask

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-bromo-5-chlorothiophene (1 equivalent) and the organostannane reagent (1.1 equivalents) in anhydrous toluene.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%).

-

Heat the reaction mixture to 90-110 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel. The toxic organotin byproducts can often be removed by washing with a saturated aqueous solution of potassium fluoride (KF).

Applications

Drug Development

The thiophene scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[10] 2-Bromo-5-chlorothiophene serves as a key intermediate in the synthesis of more complex thiophene-containing molecules with potential therapeutic applications.

While no major drug is directly synthesized from 2-bromo-5-chlorothiophene, the closely related thienopyridine class of drugs, such as Clopidogrel and Prasugrel, highlight the importance of the thiophene moiety in targeting platelet aggregation. These drugs are irreversible antagonists of the P2Y₁₂ receptor, a key receptor in ADP-mediated platelet activation.

Caption: Mechanism of action of thienopyridine antiplatelet drugs.

Materials Science

2-Bromo-5-chlorothiophene is a valuable monomer for the synthesis of conductive polymers. Polythiophenes are a class of polymers that exhibit electrical conductivity and are used in various organic electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The properties of the resulting polymer can be tuned by the choice of substituents on the thiophene ring.

Experimental Protocol: Synthesis of a Poly(3-substituted-thiophene) Derivative

This protocol describes a general method for the synthesis of a polythiophene derivative using a Grignard Metathesis (GRIM) polymerization, which allows for the formation of regioregular polymers with enhanced electronic properties.

Materials:

-

A 2,5-dihalo-3-alkylthiophene monomer (can be synthesized from 2-bromo-5-chlorothiophene via subsequent reactions)

-

tert-Butylmagnesium chloride

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the 2,5-dihalo-3-alkylthiophene monomer in anhydrous THF.

-

Add one equivalent of tert-butylmagnesium chloride dropwise at room temperature and stir for 1-2 hours to facilitate the magnesium-halogen exchange.

-

Add a catalytic amount of Ni(dppp)Cl₂ to initiate the polymerization.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Terminate the polymerization by adding a small amount of methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Collect the polymer by filtration and purify further by Soxhlet extraction with suitable solvents (e.g., methanol, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.

Experimental and Application Workflows

The following diagrams illustrate a typical experimental workflow for a Suzuki cross-coupling reaction using 2-bromo-5-chlorothiophene and a logical flow of its applications.

Caption: General experimental workflow for a Suzuki cross-coupling reaction.

Caption: Logical relationships of 2-Bromo-5-chlorothiophene applications.

References

- 1. What is Prasugrel Hydrochloride used for? [synapse.patsnap.com]

- 2. What is the mechanism of Prasugrel Hydrochloride? [synapse.patsnap.com]

- 3. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Prasugrel In Acute Coronary syndrome.pptx [slideshare.net]

- 5. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]

- 6. Prasugrel: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Ticagrelor and clopidogrel suppress NF-κB signaling pathway to alleviate LPS-induced dysfunction in vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Bromo-5-chlorothiophene: Molecular Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-chlorothiophene, a halogenated heterocyclic compound with significant applications in organic synthesis. It serves as a crucial building block in the development of pharmaceuticals, agrochemicals, and materials for organic electronics.[1] This document details its molecular structure, physicochemical properties, and provides in-depth experimental protocols for its synthesis and characterization.

Molecular Structure and Formula

2-Bromo-5-chlorothiophene is an organosulfur compound characterized by a five-membered aromatic thiophene ring.[1] The ring is substituted at the 2-position with a bromine atom and at the 5-position with a chlorine atom.

Molecular Formula: C₄H₂BrClS[2]

Structure:

Synonyms: 5-Bromo-2-chlorothiophene, 2-Chloro-5-bromothiophene[2]

Physicochemical and Spectroscopic Data

The quantitative data for 2-Bromo-5-chlorothiophene are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 2873-18-9[2] |

| Molecular Weight | 197.48 g/mol [2] |

| Appearance | Light yellow to brown clear liquid |

| Boiling Point | 69-70 °C at 18 mmHg[1] |

| Density | 1.803 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.596[1] |

| Solubility | Soluble in organic solvents such as dichloromethane and ether; limited solubility in water.[1] |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.83 (d, J=4.0 Hz, 1H), 6.67 (d, J=4.0 Hz, 1H) |

| InChI Key | ZFAJPWYXLYGUJU-UHFFFAOYSA-N |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 2-Bromo-5-chlorothiophene are provided below. These protocols are based on established principles of organic synthesis and analytical chemistry.

Synthesis of 2-Bromo-5-chlorothiophene

A common synthetic route to 2-Bromo-5-chlorothiophene involves the electrophilic bromination of 2-chlorothiophene. The chlorine atom is a deactivating group, yet it directs incoming electrophiles to the vacant alpha-position (position 5).

Reaction:

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 2-chlorothiophene (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Bromination: Slowly add a solution of bromine (1 equivalent) in the same solvent to the stirred solution of 2-chlorothiophene via the dropping funnel. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like dichloromethane.

-

Washing: Wash the organic layer sequentially with a saturated solution of sodium thiosulfate (to remove unreacted bromine), a saturated solution of sodium bicarbonate (to neutralize the acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 2-Bromo-5-chlorothiophene.

Characterization Protocols

NMR spectroscopy is used to confirm the structure of the synthesized compound by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified 2-Bromo-5-chlorothiophene in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Instrument Setup: Record the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. The two aromatic protons on the thiophene ring are expected to appear as two distinct doublets due to coupling with each other.

-

Data Analysis: Process the spectrum to determine the chemical shifts (δ) in ppm and the coupling constants (J) in Hz.

FT-IR spectroscopy is employed to identify the functional groups present in the molecule by detecting the absorption of infrared radiation.

Attenuated Total Reflectance (ATR)-FTIR Protocol:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of the liquid 2-Bromo-5-chlorothiophene directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. Key peaks will correspond to C-H, C=C, and C-S stretching and bending vibrations of the thiophene ring, as well as C-Br and C-Cl stretching frequencies.

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify the components of a mixture.

GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified 2-Bromo-5-chlorothiophene in a volatile organic solvent such as dichloromethane or hexane.

-

GC Method:

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d.).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range of m/z 40-300.

-

-

Data Analysis: The resulting chromatogram will show the retention time of the compound, confirming its purity. The mass spectrum will display the molecular ion peak (M⁺) and a characteristic fragmentation pattern, which can be used to confirm the molecular weight and structure of 2-Bromo-5-chlorothiophene. The isotopic pattern due to the presence of bromine and chlorine will be a key diagnostic feature.

Visualized Workflow

The following diagram illustrates the logical workflow from the synthesis of 2-Bromo-5-chlorothiophene to its structural confirmation and purity analysis.

Caption: Synthesis and characterization workflow for 2-Bromo-5-chlorothiophene.

References

An In-depth Technical Guide to the Synthesis and Preparation of 2-Bromo-5-chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of 2-Bromo-5-chlorothiophene, a key intermediate in the development of various pharmaceutical and organic electronic materials. This document details the primary synthetic pathways, experimental protocols, and quantitative data to support research and development in this field.

Introduction

2-Bromo-5-chlorothiophene is a halogenated heterocyclic compound with the chemical formula C₄H₂BrClS. Its unique substitution pattern makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions where the differential reactivity of the bromine and chlorine substituents can be exploited for selective functionalization. This guide focuses on the most common and effective methods for its preparation.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-5-chlorothiophene is presented below.

| Property | Value | Reference |

| CAS Number | 2873-18-9 | [1][2][3] |

| Molecular Formula | C₄H₂BrClS | [1][2][3] |

| Molecular Weight | 197.48 g/mol | [1][2][3] |

| Appearance | Clear light yellow or pink-orange liquid | [1] |

| Boiling Point | 69-70 °C at 18 mmHg | |

| Density | 1.803 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.596 | |

| InChI | 1S/C4H2BrClS/c5-3-1-2-4(6)7-3/h1-2H | [1][4] |

| InChIKey | ZFAJPWYXLYGUJU-UHFFFAOYSA-N | [1][4] |

| SMILES | C1=C(SC(=C1)Br)Cl | [1] |

Synthetic Pathways

The synthesis of 2-Bromo-5-chlorothiophene is primarily achieved through two main electrophilic halogenation routes: the bromination of 2-chlorothiophene and the chlorination of 2-bromothiophene. The choice of starting material and halogenating agent can influence the yield and purity of the final product.

Caption: Primary synthetic routes to 2-Bromo-5-chlorothiophene.

Bromination of 2-Chlorothiophene

This is a widely used method due to the commercial availability of 2-chlorothiophene. The bromination is typically carried out using N-bromosuccinimide (NBS) as the brominating agent, which offers good selectivity for the vacant alpha-position of the thiophene ring.

Chlorination of 2-Bromothiophene

An alternative route involves the chlorination of 2-bromothiophene. N-chlorosuccinimide (NCS) is a common chlorinating agent for this transformation, providing a controlled way to introduce a chlorine atom at the 5-position.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 2-Bromo-5-chlorothiophene.

Synthesis via Bromination of 2-Chlorothiophene

This protocol is based on general procedures for the bromination of thiophene derivatives.

Materials:

-

2-Chlorothiophene

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorothiophene (1 equivalent) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain 2-Bromo-5-chlorothiophene as a clear liquid.

Caption: Experimental workflow for the bromination of 2-chlorothiophene.

Synthesis via Chlorination of 2-Bromothiophene

This protocol is adapted from general procedures for the chlorination of thiophenes.

Materials:

-

2-Bromothiophene

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a solution of 2-bromothiophene (1 equivalent) in acetonitrile, add N-chlorosuccinimide (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by vacuum distillation.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 2-Bromo-5-chlorothiophene. Actual results may vary depending on the specific reaction conditions and scale.

| Synthesis Route | Starting Material | Reagent | Typical Yield | Purity | Reference |

| Bromination | 2-Chlorothiophene | NBS | 85-95% | >98% (GC) | General procedure |

| Chlorination | 2-Bromothiophene | NCS | 80-90% | >98% (GC) | General procedure |

Spectroscopic Data

The structural confirmation of 2-Bromo-5-chlorothiophene is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR).

¹H NMR Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 6.83 (d, J = 4.0 Hz, 1H), 6.67 (d, J = 4.0 Hz, 1H).[5]

¹³C NMR Spectroscopy

-

¹³C NMR data is available for this compound and can be found in various databases. [1]

Safety Information

2-Bromo-5-chlorothiophene is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide has provided a detailed overview of the synthesis and preparation of 2-Bromo-5-chlorothiophene. The bromination of 2-chlorothiophene is generally the preferred method due to its high yield and the ready availability of the starting material. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

An In-depth Technical Guide to the Core Chemical Reactions of 2-Bromo-5-chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chlorothiophene is a versatile heterocyclic building block of significant interest in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. Its distinct electronic properties and the differential reactivity of its two halogen substituents—bromine and chlorine—make it an ideal substrate for a variety of selective cross-coupling and functionalization reactions. This technical guide provides a comprehensive overview of the key chemical transformations involving 2-bromo-5-chlorothiophene, complete with detailed experimental protocols, quantitative data, and workflow diagrams to support researchers in their synthetic endeavors.

Core Reactivity and Strategic Considerations

The synthetic utility of 2-bromo-5-chlorothiophene lies in the ability to selectively functionalize the C-Br bond over the more robust C-Cl bond. The general order of reactivity for oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-OTf > C-Cl.[1] This inherent difference in reactivity allows for the regioselective formation of a diverse array of 2-substituted-5-chlorothiophenes, which can then be subjected to further transformations at the chloro-position if desired.

Key Chemical Reactions

This guide will focus on the following key classes of reactions involving 2-bromo-5-chlorothiophene:

-

Palladium-Catalyzed Cross-Coupling Reactions

-

Suzuki Coupling

-

Stille Coupling

-

Heck Coupling

-

Sonogashira Coupling

-

-

Organometallic Intermediate Formation

-

Grignard Reaction

-

Lithiation

-

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For 2-bromo-5-chlorothiophene, these reactions typically occur selectively at the more reactive C-Br bond.

Suzuki Coupling

The Suzuki coupling reaction is a versatile method for the formation of C-C bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used for the synthesis of biaryl and aryl-heteroaryl compounds.[2]

Caption: General scheme of the Suzuki coupling reaction.

| Arylboronic Acid | Product | Yield (%) | Reference |

| 4-Methylphenylboronic acid | 2-Chloro-5-(4-methylphenyl)thiophene | 85 | [2] |

| 4-Methoxyphenylboronic acid | 2-Chloro-5-(4-methoxyphenyl)thiophene | 88 | [2] |

| 4-Chlorophenylboronic acid | 2-Chloro-5-(4-chlorophenyl)thiophene | 82 | [2] |

| 3-Chloro-4-fluorophenylboronic acid | 2-Chloro-5-(3-chloro-4-fluorophenyl)thiophene | 75 | [2] |

| 3,5-Dimethylphenylboronic acid | 2-Chloro-5-(3,5-dimethylphenyl)thiophene | 78 | [2] |

| 3,4-Dichlorophenylboronic acid | 2-Chloro-5-(3,4-dichlorophenyl)thiophene | 70 | [2] |

-

Reaction Setup: To a stirred solution of 2-bromo-5-chlorothiophene (1.0 mmol) in 3 mL of dioxane, add tetrakis(triphenylphosphine)palladium(0) (5.0 mol %).

-

Reagent Addition: Stir the mixture for 30 minutes. To this mixture, add the respective arylboronic acid (1.1 mmol), 1.5 mL of water, and potassium phosphate (2.0 mmol).

-

Reaction Conditions: Stir the resulting mixture at 90 °C for 12 hours.

-

Work-up and Purification: After cooling to room temperature, purify the resultant product by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organostannane, catalyzed by a palladium complex.[3][4] This reaction is known for its tolerance of a wide variety of functional groups.[5]

Caption: General scheme of the Stille coupling reaction.

-

Reaction Setup: To a flame-dried round-bottom flask, add the enol triflate (as a representative organohalide, 4.60 mmol, 1 eq) and DMF (bubbled with N2 for 45 min before use, 35 mL).

-

Reagent Addition: Add CuI (0.1 eq), Pd(dppf)Cl2·DCM (0.1 eq), and LiCl (5.3 eq) sequentially. Add another 11 mL of DMF to make a 0.1 M solution. Purge the reaction flask with Ar for 10 min before adding the organotin reagent (1.15 eq).

-

Reaction Conditions: Heat the solution to 40 °C.

-

Work-up and Purification: After 2.5 days at 40 °C, transfer the brown solution into a separatory funnel containing a 1:2 mixture of NH3·H2O:H2O and extract with hexane. Combine the organic phases and wash with a 1:2 mixture of NH3·H2O:H2O and brine, dry over Na2SO4, filter, and concentrate in vacuo. Purify the crude material by flash chromatography on basic alumina.

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6]

Caption: General scheme of the Heck coupling reaction.

-

Reaction Setup: In a reaction vessel, combine the halobenzene (10 mmol), styrene (12 mmol), PPh3 (0.4 mmol), PdY2 (0.1 mmol), and Et3N or K2CO3 (15 mmol) in DMF (5 mL).

-

Reaction Conditions: Heat the mixture at 100 °C for 12 hours.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[7]

Caption: General scheme of the Sonogashira coupling reaction.

-

Reaction Setup: To a flame-dried Schlenk tube, add 1-bromo-4-chlorobenzene (1.0 mmol), phenylacetylene (1.1 mmol), Pd(PPh3)2Cl2 (0.02 mmol), and CuI (0.04 mmol).

-

Reagent Addition: Evacuate the tube and backfill with argon. Add degassed triethylamine (3 mL) and DMF (3 mL).

-

Reaction Conditions: Stir the reaction mixture at 80 °C for 6 hours.

-

Work-up and Purification: After completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH4Cl and brine. Dry the organic layer over MgSO4, filter, and concentrate. Purify the residue by flash chromatography.

Organometallic Intermediate Formation

The formation of Grignard or organolithium reagents from 2-bromo-5-chlorothiophene provides powerful nucleophiles for reaction with a wide range of electrophiles.

Grignard Reaction

Grignard reagents are formed by the reaction of an organohalide with magnesium metal.[8] In the case of 2-bromo-5-chlorothiophene, the Grignard reagent forms selectively at the C-Br bond.

Caption: Formation of a Grignard reagent and subsequent carboxylation.

A patent describes this reaction as having a high yield and producing a high purity product, but specific quantitative data is not provided.[3][9]

-

Initiation: Add tetrahydrofuran to a reaction vessel. Under a nitrogen atmosphere, add an initiator (iodine), magnesium, and a portion of 2-bromo-5-chlorothiophene to initiate the reaction.

-

Grignard Formation: After successful initiation, add the remaining 2-bromo-5-chlorothiophene as a solution in toluene dropwise. After the addition is complete, stir the reaction at 10-20 °C for 0.5-2 hours.

-

Carboxylation: React the formed Grignard reagent with dry ice (solid CO2).

-

Hydrolysis: Perform hydrolysis under acidic conditions to obtain 2-chlorothiophene-5-carboxylic acid.

Lithiation

Lithiation of aryl halides is typically achieved through lithium-halogen exchange at low temperatures using an organolithium reagent such as n-butyllithium. The resulting aryllithium species is a potent nucleophile.[10]

Caption: Lithiation via lithium-halogen exchange and subsequent formylation.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the aryl bromide in anhydrous THF and cool to -78 °C.

-

Lithiation: Slowly add n-butyllithium (1.1 equivalents) and stir for 1 hour at -78 °C.

-

Electrophilic Quench: Add dimethylformamide (DMF) (1.2 equivalents) and allow the reaction to slowly warm to room temperature.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion

2-Bromo-5-chlorothiophene is a valuable and versatile starting material for the synthesis of a wide range of functionalized thiophene derivatives. The selective reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions and in the formation of organometallic intermediates allows for a high degree of control in synthetic design. The protocols and data presented in this guide serve as a practical resource for researchers aiming to leverage the unique chemical properties of this important building block in their synthetic campaigns, particularly in the fields of drug discovery and materials science. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum efficiency and yield.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Stille Coupling | NROChemistry [nrochemistry.com]

- 4. Stille Coupling [organic-chemistry.org]

- 5. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. CN106518840B - A kind of synthetic method of 2- chlorothiophene -5- formic acid - Google Patents [patents.google.com]

- 10. Formylation - Common Conditions [commonorganicchemistry.com]

Photodissociation Dynamics of Halogenated Thiophenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photodissociation dynamics of halogenated thiophenes. It is designed to serve as a valuable resource for researchers in physical chemistry, photochemistry, and drug development by detailing the fundamental mechanisms of bond cleavage in these important heterocyclic compounds upon photoexcitation. This document summarizes key quantitative data, outlines experimental and computational methodologies, and visualizes the core processes involved.

Introduction

Halogenated thiophenes are a critical class of heterocyclic compounds widely utilized as building blocks in pharmaceuticals, agrochemicals, and organic electronic materials. Their utility is often dictated by their photochemical stability and reactivity. Understanding the photodissociation dynamics of these molecules—the processes that occur following the absorption of light, leading to the cleavage of chemical bonds—is paramount for predicting their fate in various environments and for designing novel photochemically active molecules.

This guide focuses on the unimolecular photodissociation of monohalogenated thiophenes (fluoro-, chloro-, bromo-, and iodothiophenes) in the gas phase, a pristine environment that allows for the detailed study of intrinsic molecular properties without the influence of a solvent. The primary focus is on the cleavage of the carbon-halogen (C–X) bond, a common and often dominant dissociation channel.

Core Concepts in Photodissociation Dynamics

Upon absorption of ultraviolet (UV) light, a halogenated thiophene molecule is promoted from its ground electronic state (S₀) to an excited electronic state (Sₙ). The subsequent dynamics are governed by the nature of the potential energy surfaces (PESs) of these excited states.

Two primary mechanisms for C–X bond fission are prevalent:

-

Direct Dissociation: The initial photoexcitation populates a repulsive excited state along the C–X coordinate. This leads to a rapid and direct cleavage of the bond, typically on a sub-picosecond timescale. This process is often characterized by a high degree of anisotropy in the angular distribution of the photofragments.

-

Indirect Dissociation (Predissociation): The molecule is initially excited to a bound (or quasi-bound) electronic state. It then evolves on this PES and can cross to a repulsive state via non-adiabatic transitions, such as internal conversion or intersystem crossing, leading to dissociation. This can be a slower process and may result in a more isotropic distribution of photofragments.

Furthermore, at shorter excitation wavelengths, another channel involving ring-opening of the thiophene moiety can become competitive with C-X bond fission. This process involves the cleavage of a carbon-sulfur (C–S) bond and can lead to a variety of complex photofragments.

Experimental Methodologies

The study of photodissociation dynamics relies on sophisticated experimental techniques that can probe the quantum states, velocities, and angular distributions of the nascent photofragments.

Velocity Map Imaging (VMI)

Velocity Map Imaging (VMI) is a powerful technique for studying the dynamics of molecular photodissociation.[1][2] A pulsed molecular beam of the halogenated thiophene, seeded in a carrier gas like argon or helium, is crossed with a pulsed UV laser beam. The photolysis laser dissociates the parent molecule, and a second, tunable laser ionizes the halogen atom fragment of interest via Resonance-Enhanced Multiphoton Ionization (REMPI). The resulting ions are then accelerated by an electrostatic lens system onto a position-sensitive detector. This "velocity mapping" ensures that ions with the same initial velocity vector, regardless of their initial position in the interaction region, are focused to the same point on the detector. The 2D image recorded by the detector is a projection of the 3D velocity distribution of the photofragments. Mathematical reconstruction techniques, such as the inverse Abel transform, are used to obtain the 3D velocity distribution, from which the kinetic energy and angular distribution of the fragments can be determined.

Resonance-Enhanced Multiphoton Ionization - Time-of-Flight Mass Spectrometry (REMPI-TOF-MS)

REMPI-TOF-MS is another key technique used to identify and characterize the photofragments.[3][4] In this method, a tunable laser is used to selectively ionize a specific photofragment through a resonant intermediate electronic state. This state-selective ionization provides information about the internal energy (electronic, vibrational, and rotational) of the fragments. The ions are then accelerated into a time-of-flight mass spectrometer, where they are separated based on their mass-to-charge ratio. This allows for the identification of the different photofragments produced. By scanning the wavelength of the REMPI laser, a spectrum of the photofragment can be obtained.

Computational Methodologies

Theoretical calculations are indispensable for interpreting experimental results and providing a deeper understanding of the photodissociation dynamics.

Ab Initio Calculations

Ab initio methods, which are based on the fundamental principles of quantum mechanics, are used to calculate the potential energy surfaces (PESs) of the ground and excited electronic states of the molecule.[5]

-

Complete Active Space Self-Consistent Field (CASSCF): This method is often used to obtain a qualitatively correct description of the electronic wavefunctions, especially for excited states and regions of the PES where multiple electronic configurations are important (e.g., near conical intersections).

-

Multireference Configuration Interaction (MRCI): Following a CASSCF calculation, MRCI can be used to include more electron correlation and obtain more accurate energies and PESs.

These calculations provide crucial information, including:

-

Vertical excitation energies to different electronic states.

-

The shapes of the PESs along the C–X and other relevant coordinates.

-

The locations of conical intersections and seam crossings between different PESs, which govern non-adiabatic transitions.

-

Bond dissociation energies.

Photodissociation Dynamics of Specific Halogenated Thiophenes

The photodissociation dynamics of halogenated thiophenes are highly dependent on the nature of the halogen atom and its position on the thiophene ring.

Fluorinated Thiophenes

Experimental studies on the photodissociation dynamics of fluorinated thiophenes are notably scarce in the literature. However, based on the high strength of the C–F bond (typically >110 kcal/mol), it is expected that C–F bond fission will be a less dominant channel compared to other dissociation pathways, such as C–H or C–S bond cleavage, or ring opening, especially at longer UV wavelengths.[4] Computational studies suggest that fluorination can influence the electronic properties and stability of the thiophene ring.[6]

Chlorinated Thiophenes

Studies on 2-chlorothiophene have shown that upon UV excitation, both fast and slow chlorine atom elimination channels are observed.[3][7] The fast component is attributed to direct dissociation from a repulsive excited state, while the slow component likely arises from predissociation or dissociation from the ground state following internal conversion. Theoretical calculations of bond dissociation energies indicate that the C-Cl bond in 2-chlorothiophene is around 99-101 kcal/mol.[8]

Brominated Thiophenes

The photodissociation of 2-bromothiophene and 3-bromothiophene has been studied in detail.[9][10] At longer wavelengths (around 267 nm), the dominant process is a prompt C–Br bond fission, leading to fast bromine atoms with a high degree of anisotropy.[8] This is indicative of direct dissociation from a repulsive state. At shorter wavelengths, a slower, more isotropic channel becomes more prominent, suggesting the involvement of indirect dissociation pathways, possibly including ring-opening.[9] The C-Br bond dissociation energy in 2-bromothiophene is approximately 29,000 cm⁻¹ (around 83 kcal/mol).[9]

Iodinated Thiophenes

The C–I bond is the weakest among the halothiophenes, and its cleavage is a major dissociation channel for iodothiophenes. Studies on 2-iodothiophene and 3-iodothiophene show that, similar to bromothiophenes, direct dissociation from a repulsive state is the dominant mechanism at longer wavelengths.[11] The C-I bond dissociation energy in 2-iodothiophene is approximately 24,500 cm⁻¹ (around 70 kcal/mol).[11] At shorter wavelengths, evidence for indirect dissociation pathways, including the possibility of ring opening, has also been reported.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature on the photodissociation of halogenated thiophenes.

Table 1: Carbon-Halogen Bond Dissociation Energies (BDEs)

| Molecule | Bond | BDE (kcal/mol) | Method |

| 2-Chlorothiophene | C–Cl | ~99-101 | G3B3 Calculation[8] |

| 3-Chlorothiophene | C–Cl | ~101-102 | G3B3 Calculation[8] |

| 2-Bromothiophene | C–Br | ~83 | Experimental[9] |

| 2-Iodothiophene | C–I | ~70 | Experimental[11] |

Table 2: Photofragment Translational Energy Release and Anisotropy Parameters

| Molecule | Wavelength (nm) | Fragment | Average Translational Energy (kcal/mol) | Anisotropy Parameter (β) |

| 2-Chlorothiophene | ~235 | Cl (fast) | 3.0 ± 1.0 | ~0.0[3] |

| Cl (slow) | 1.0 ± 0.5 | ~0.0[3] | ||

| Cl | 3.5 ± 1.0 | ~0.0[3] | ||

| 2-Bromothiophene | 267 | Br | - | High |

| 267 | Br | - | High | |

| 2-Iodothiophene | 267 | I | - | High |

| 267 | I* | - | High |

Note: A high positive β value (approaching 2) indicates a parallel transition where the photofragments recoil along the direction of the laser polarization, characteristic of a rapid, direct dissociation. A β value around 0 suggests a more isotropic distribution, indicative of a slower, indirect dissociation process.

Conclusion and Future Outlook

The photodissociation dynamics of halogenated thiophenes are a rich and complex field of study. For chloro-, bromo-, and iodothiophenes, a general picture has emerged where direct dissociation via repulsive excited states dominates at longer wavelengths, while indirect pathways, including intersystem crossing and internal conversion, become more significant at higher excitation energies. Ring-opening channels also play a role, particularly at shorter wavelengths.

A significant gap in our understanding remains for fluorinated thiophenes. Given the strength of the C-F bond, their photodissociation is likely to be governed by different mechanisms, potentially favoring C-H or C-S bond cleavage or ring-opening over C-F fission. Further experimental and theoretical investigations into these systems are crucial.

For drug development professionals, this guide highlights the potential for photochemical instability in drug candidates containing halogenated thiophene moieties. A thorough understanding of their photodissociation dynamics can aid in the design of more stable and effective pharmaceuticals. For researchers and scientists, the detailed methodologies and data presented here provide a solid foundation for future investigations into the intricate and fascinating world of molecular photochemistry.

References

- 1. Resonance-enhanced multiphoton ionization mass spectrometry (REMPI-MS): applications for process analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Strings Attached – Oligothiophene Substituents Determine the Fate of Excited States in Ruthenium Complexes for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

Commercial Suppliers and Synthetic Applications of 2-Bromo-5-chlorothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic utility of 2-Bromo-5-chlorothiophene, a key halogenated heterocyclic intermediate in organic synthesis. This document is intended to serve as a valuable resource for researchers, chemists, and professionals involved in drug discovery and development by consolidating technical data, identifying commercial sources, and detailing key experimental protocols.

Introduction

2-Bromo-5-chlorothiophene (CAS No. 2873-18-9) is a versatile bifunctional thiophene derivative. The differential reactivity of the bromo and chloro substituents allows for selective functionalization, making it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its primary applications lie in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, leading to the creation of substituted thiophenes which are core structures in many biologically active compounds and organic electronic materials.

Commercial Availability

A multitude of chemical suppliers offer 2-Bromo-5-chlorothiophene in various quantities and purities. Researchers can source this compound from gram to kilogram scales, with purities typically ranging from 95% to over 98%. The following tables summarize the offerings from a selection of prominent commercial suppliers.

Table 1: General Product Specifications from Commercial Suppliers

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Sigma-Aldrich | 2873-18-9 | C₄H₂BrClS | 197.48 | 98% |

| Thermo Fisher Scientific (Alfa Aesar) | 2873-18-9 | C₄H₂BrClS | 197.48 | 97% |

| ChemScene | 2873-18-9 | C₄H₂BrClS | 197.48 | ≥98% |

| Chem-Impex | 2873-18-9 | C₄H₂BrClS | 197.47 | ≥ 95% (GC) |

| CymitQuimica (Fluorochem) | 2873-18-9 | C₄H₂BrClS | 197.47 | 95% |

| Tokyo Chemical Industry (TCI) | 2873-18-9 | C₄H₂BrClS | 197.48 | >95.0% (GC) |

| Simson Pharma Limited | 2873-18-9 | C₄H₂BrClS | 197.48 | High Purity (CoA available) |

| United States Biological | 2873-18-9 | C₄H₂BrClS | 197.48 | Highly Purified |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Light yellow to brown clear liquid | [1] |

| Boiling Point | 69-70 °C at 18 mmHg | |

| Density | 1.803 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.596 | |

| Flash Point | 85 °C (185 °F) - closed cup | |

| Storage Temperature | Room Temperature / -20°C | [1][2] |

Key Synthetic Applications and Experimental Protocols

2-Bromo-5-chlorothiophene is a versatile substrate for a variety of cross-coupling reactions, leveraging the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the case of 2-bromo-5-chlorothiophene, this reaction is typically used to introduce an aryl or vinyl group at the 2-position.

This protocol is adapted from a reported procedure for the selective arylation of 2-bromo-5-chlorothiophene.

Materials:

-

2-Bromo-5-chlorothiophene (1.0 mmol)

-

Arylboronic acid (1.1 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5.0 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

1,4-Dioxane (3 mL)

-

Water (1.5 mL)

Procedure:

-

To a reaction flask, add 2-bromo-5-chlorothiophene (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (5.0 mol%).

-

Add 3 mL of 1,4-dioxane to the flask and stir the mixture for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

-

To this mixture, add the arylboronic acid (1.1 mmol), potassium phosphate (2.0 mmol), and water (1.5 mL).

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-chlorothiophene.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes.

This is a general protocol for the Sonogashira coupling of an aryl halide, which can be adapted for 2-bromo-5-chlorothiophene.

Materials:

-

2-Bromo-5-chlorothiophene (1.0 equiv)

-

Terminal alkyne (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)

-

Copper(I) iodide (CuI) (0.025 equiv)

-

Diisopropylamine (7.0 equiv)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve 2-bromo-5-chlorothiophene (1.0 equiv) in THF in a reaction flask at room temperature.

-

Sequentially add bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv), copper(I) iodide (0.025 equiv), diisopropylamine (7.0 equiv), and the terminal alkyne (1.1 equiv) to the solution.

-

Stir the reaction mixture for 3 hours at room temperature.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with diethyl ether.

-

Wash the filtrate sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Grignard Reagent Formation

The formation of a Grignard reagent from 2-bromo-5-chlorothiophene allows for the introduction of a nucleophilic carbon at the 2-position. The Grignard reagent can then be reacted with a variety of electrophiles.

This protocol is based on a general procedure for the formation of Grignard reagents and a specific application for a similar substrate.[3]

Materials:

-

2-Bromo-5-chlorothiophene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (a small crystal for initiation)

-

Nitrogen or Argon atmosphere

Procedure:

-

Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

-

Add a small crystal of iodine to the flask.

-

Add a small amount of a solution of 2-bromo-5-chlorothiophene in anhydrous THF to the magnesium turnings.

-

If the reaction does not start, gently warm the flask. The disappearance of the iodine color indicates the initiation of the reaction.

-

Once the reaction has started, add the remaining solution of 2-bromo-5-chlorothiophene dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

Cool the resulting Grignard reagent to room temperature. It is now ready for use in subsequent reactions.

Safety Information

2-Bromo-5-chlorothiophene is a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled.[4] It causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS) from the respective supplier.[4]

Conclusion

2-Bromo-5-chlorothiophene is a readily available and synthetically valuable intermediate for the construction of a wide range of functionalized thiophene derivatives. Its differential reactivity allows for selective transformations, making it a powerful tool in the arsenal of synthetic chemists, particularly those in the pharmaceutical and materials science fields. The experimental protocols provided herein offer a starting point for the utilization of this versatile building block in various synthetic endeavors.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Isomers of C4H2BrClS and the Chemistry of 2-Bromo-5-chlorothiophene

This technical guide provides a comprehensive overview of the chemical entity C4H2BrClS, focusing on its isomerism and the detailed chemistry of a prominent isomer, 2-bromo-5-chlorothiophene. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, properties, and applications of halogenated thiophenes.

Introduction to C4H2BrClS: IUPAC Nomenclature and Isomerism

The chemical formula C4H2BrClS represents a disubstituted thiophene, a five-membered aromatic heterocycle containing a sulfur atom. The parent thiophene has the formula C4H4S. In C4H2BrClS, two hydrogen atoms on the thiophene ring are substituted by one bromine and one chlorine atom. The numbering of the thiophene ring starts from the sulfur atom (position 1), with the adjacent carbons being positions 2 and 5, and the other two carbons being positions 3 and 4.

This substitution pattern leads to several constitutional isomers, each with a unique IUPAC name. The possible isomers are:

-

2-Bromo-3-chlorothiophene

-

2-Bromo-4-chlorothiophene

-

2-Bromo-5-chlorothiophene

-

3-Bromo-2-chlorothiophene

-

3-Bromo-4-chlorothiophene

This guide will focus on 2-bromo-5-chlorothiophene (CAS No: 2873-18-9), a commercially available and synthetically versatile isomer.[1]

Synthesis of 2-Bromo-5-chlorothiophene

The synthesis of 2-bromo-5-chlorothiophene can be achieved through the halogenation of a suitable thiophene precursor. A common strategy involves the bromination of 2-chlorothiophene. The higher reactivity of the α-positions (2 and 5) of the thiophene ring towards electrophilic substitution directs the incoming electrophile.

This protocol is a representative procedure for the synthesis of 2-bromo-5-chlorothiophene.

Materials:

-

2-Chlorothiophene

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetic Acid

-

Dichloromethane (CH2Cl2) or Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 2-chlorothiophene (1.0 equivalent) in anhydrous DMF or acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, pour the reaction mixture into water and extract with dichloromethane or diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 2-bromo-5-chlorothiophene as a liquid.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for 2-bromo-5-chlorothiophene.

Table 1: Physicochemical Properties of 2-Bromo-5-chlorothiophene

| Property | Value | Reference |

| CAS Number | 2873-18-9 | [1][2][3] |

| Molecular Formula | C4H2BrClS | [1][2][3] |

| Molecular Weight | 197.48 g/mol | [1][2][3] |

| Appearance | Liquid | [2] |

| Boiling Point | 69-70 °C at 18 mmHg | [2] |

| Density | 1.803 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.596 | [2] |

Table 2: Spectroscopic Data for 2-Bromo-5-chlorothiophene

| Spectrum | Key Features | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 6.83 (d, J = 4.0 Hz, 1H), 6.67 (d, J = 4.0 Hz, 1H) | [4][5] |

| ¹³C NMR | Predicted shifts: ~128 ppm (C-Br), ~127 ppm (C-Cl), ~126 ppm (CH), ~125 ppm (CH) | |

| Mass Spectrum (EI) | m/z: 196/198/200 (M⁺, isotopic pattern for Br and Cl) | [5][6] |

| Infrared (IR) | Characteristic peaks for C-H, C=C, and C-S stretching of the thiophene ring. | [7] |

Chemical Reactivity and Applications in Organic Synthesis

2-Bromo-5-chlorothiophene is a valuable building block in organic synthesis, primarily due to the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is more reactive towards oxidative addition to Pd(0) than the C-Cl bond, allowing for selective functionalization.

A key application of 2-bromo-5-chlorothiophene is in the Suzuki-Miyaura cross-coupling reaction to synthesize 2-aryl-5-chlorothiophenes. These products can be further functionalized at the C-Cl position in a subsequent cross-coupling reaction to yield unsymmetrical 2,5-diarylthiophenes.

The following is a general procedure for the Suzuki-Miyaura coupling of 2-bromo-5-chlorothiophene with an arylboronic acid.[8]

Materials:

-

2-Bromo-5-chlorothiophene

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water

Procedure:

-

To a stirred solution of 2-bromo-5-chlorothiophene (1.0 mmol) in 1,4-dioxane (3 mL), add tetrakis(triphenylphosphine)palladium(0) (5.0 mol%).

-

Stir the mixture for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

-

Add the arylboronic acid (1.1 mmol), water (1.5 mL), and potassium phosphate (2.0 mmol).

-